2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride
Overview
Description
“2-Amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” and “2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride” are two related compounds . They are both organic compounds containing an amine group, a hydroxypropyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of these compounds can be represented by their InChI codes. For “2-Amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride”, the InChI code is 1S/C7H16N2O2S.ClH/c1-12-5-6(8)7(11)9-3-2-4-10;/h6,10H,2-5,8H2,1H3,(H,9,11);1H
. For “2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride”, the InChI code is 1S/C5H12N2O2.ClH/c6-4-5(9)7-2-1-3-8;/h8H,1-4,6H2,(H,7,9);1H
.
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” include a molecular weight of 228.74 . For “2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride”, the molecular weight is 168.62 .
Scientific Research Applications
Immunomodulatory Activity
2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride derivatives show potential in immunomodulation. Specifically, compounds like 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride have demonstrated significant immunosuppressive activities. These compounds have been evaluated for their ability to reduce lymphocyte levels and prolong the survival of rat skin allografts, indicating their potential use in organ transplantation and autoimmune disease management (Kiuchi et al., 2000).
Anticancer Potential
Derivatives of 2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide have been explored for their anticancer properties. Functionalized amino acid derivatives of this compound, specifically N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have shown in vitro cytotoxicity against human cancer cell lines. Certain derivatives exhibited promising cytotoxicity in ovarian and oral cancers, suggesting their potential in anticancer drug development (Kumar et al., 2009).
Computational Peptidology and Drug Design
The compound has been studied in the context of computational peptidology to assist in the drug design process. Specific tripeptides containing 2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide structures have been computationally analyzed for their chemical reactivity and bioactivity scores. This research provides insights into the molecule's reactivity, aiding the design of drugs, especially in predicting the behavior of new antifungal peptides (Flores-Holguín et al., 2019).
Synthesis and Characterization of Derivatives
The compound is also central to synthetic chemistry, where its derivatives are synthesized and characterized for various applications. For instance, studies have synthesized and characterized (arylcarbonyloxy)aminopropanol derivatives as potential antagonists of the β1-adrenergic receptor, showing the compound's role in developing new pharmacological agents (Tengler et al., 2013).
Safety and Hazards
The safety information for “2-Amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-amino-N-(3-hydroxypropyl)-3-phenylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c13-11(12(16)14-7-4-8-15)9-10-5-2-1-3-6-10;/h1-3,5-6,11,15H,4,7-9,13H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWHHCQVBISQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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